molecular formula C10H10F2O3 B3043846 Methyl 2-(2,2-difluoroethoxy)benzoate CAS No. 937603-30-0

Methyl 2-(2,2-difluoroethoxy)benzoate

Cat. No.: B3043846
CAS No.: 937603-30-0
M. Wt: 216.18 g/mol
InChI Key: HKUMHEXBWYKOCV-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-difluoroethoxy)benzoate: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is an ester derivative of benzoic acid, characterized by the presence of a difluoroethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,2-difluoroethoxy)benzoate typically involves the esterification of 2-(2,2-difluoroethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,2-difluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-(2,2-difluoroethoxy)benzoic acid.

    Reduction: 2-(2,2-difluoroethoxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-(2,2-difluoroethoxy)benzoic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(2,2-difluoroethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Industry: In the industrial sector, it is used in the formulation of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 2-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    Methyl benzoate: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.

    Ethyl 2-(2,2-difluoroethoxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-(2,2-Difluoroethoxy)benzoic acid: The carboxylic acid derivative of the compound.

Uniqueness: Methyl 2-(2,2-difluoroethoxy)benzoate is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-(2,2-difluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUMHEXBWYKOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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